1-benzyl-1H-benzimidazole-2-sulfonic acid
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Overview
Description
1-benzyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic aromatic compound that features a benzimidazole core structure with a benzyl group at the 1-position and a sulfonic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-1H-benzimidazole-2-sulfonic acid can be synthesized through several methods. One common approach involves the oxidation of 1-benzyl-1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . This method is efficient and yields the desired sulfonic acid derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1H-benzimidazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The thiol precursor can be oxidized to form the sulfonic acid derivative.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Reduction: The sulfonic acid group can be reduced under specific conditions to form sulfinic or sulfenic acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and potassium hydroxide are commonly used for the oxidation of thiol to sulfonic acid.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions on the benzyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for the reduction of the sulfonic acid group.
Major Products
Oxidation: The major product is this compound.
Substitution: Substituted benzimidazole derivatives with various functional groups on the benzyl ring.
Reduction: Reduced forms of the sulfonic acid group, such as sulfinic or sulfenic acids.
Scientific Research Applications
1-benzyl-1H-benzimidazole-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-benzimidazole-2-sulfonic acid involves its interaction with molecular targets such as enzymes. For example, it can inhibit glutamate racemase, an enzyme involved in bacterial cell wall synthesis . This inhibition disrupts the normal function of the enzyme, leading to antibacterial effects.
Comparison with Similar Compounds
1-benzyl-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives:
1H-benzimidazole-2-sulfonic acid: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
2-phenylbenzimidazole: Features a phenyl group instead of a benzyl group, leading to different steric and electronic properties.
4-(1H-benzo[d]imidazol-2-yl)aniline: Contains an aniline group, which can participate in different types of chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzylbenzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYLMBSADYHHGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378260 |
Source
|
Record name | 1-benzyl-1H-benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90331-20-7 |
Source
|
Record name | 1-benzyl-1H-benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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